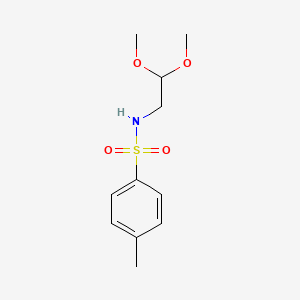

N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide

Overview

Description

N-(2,2-Dimethoxyethyl)-4-methylbenzenesulfonamide, commonly referred to as DEMS, is a synthetic compound that has a wide range of scientific applications. It has been used in a variety of experiments, including those involving biochemical and physiological effects. DEMS is a versatile compound that has been used in a variety of scientific fields, such as chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Characterization

- N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (NDMPMBS) has been synthesized and characterized, providing insights into the structural and electronic properties of related sulfonamide compounds. This study used various spectroscopic tools and computational methods, highlighting the potential of similar compounds in chemical research (Murthy et al., 2018).

Structure-Activity Relationship in Anticancer Agents

- Research into 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide has provided valuable information on the structure-activity relationship in the development of novel anticancer agents. This highlights the role of sulfonamide derivatives in the synthesis of potential therapeutic compounds (Mun et al., 2012).

DNA Interaction and Anticancer Activity

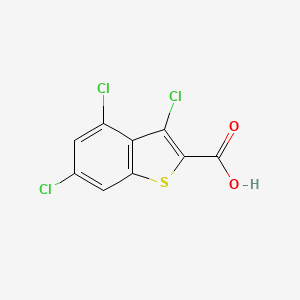

- Sulfonamide derivatives, such as N-(6-chlorobenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide, have been studied for their ability to bind with DNA and their subsequent genotoxicity and anticancer activity. This suggests a potential use of similar sulfonamide compounds in cancer treatment (González-Álvarez et al., 2013).

Spectroscopic Analysis and Dimer Interaction

- N-(4-methoxybenzoyl)-2-methylbenzenesulfonamide has been studied for its spectroscopic properties and dimer interactions. This research provides insights into the molecular interactions and stability of similar sulfonamide compounds, which could be relevant in various scientific applications (Karakaya et al., 2015).

Antibacterial and Lipoxygenase Inhibition

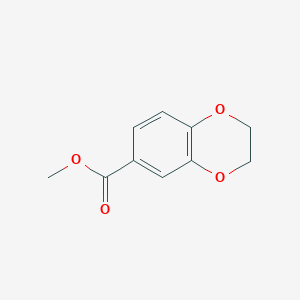

- Sulfonamides bearing 1,4-benzodioxin ring have shown potential as antibacterial agents and lipoxygenase inhibitors. This research suggests the utility of sulfonamide derivatives in developing treatments for bacterial infections and inflammatory ailments (Abbasi et al., 2017).

In Vitro and In Vivo Anticancer Activities

- The compound 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, KCN1, has demonstrated significant in vitro and in vivo anti-cancer activity, particularly against pancreatic cancer, highlighting the potential of sulfonamide derivatives in cancer therapeutics (Wang et al., 2012).

Synthesis and Anticancer Property of Sulfonamide Derivatives

- The synthesis and characterization of sulfonamide derivatives have been explored for their potential anticancer properties, indicating the role of these compounds in developing new anticancer drugs (Zhang et al., 2010).

Mechanism of Action

Target of Action

Similar compounds have been found to target protein-protein interactions (ppis) mediated by α-helical structure at the interacting surface .

Mode of Action

It’s worth noting that compounds with similar structures have been found to inhibit the sars-cov-2 ace2/spike interaction and sars-cov-2 3clpro main protease activity .

Biochemical Pathways

Similar compounds have been found to affect pathways related to viral replication, specifically oriented to the blockade of the spike−angiotensin-converting enzyme 2 (ace2) interaction and the inhibition of the viral proteins necessary for replication .

Result of Action

Similar compounds have been found to inhibit the sars-cov-2 ace2/spike interaction and sars-cov-2 3clpro main protease activity, which could potentially lead to the inhibition of viral replication .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4S/c1-9-4-6-10(7-5-9)17(13,14)12-8-11(15-2)16-3/h4-7,11-12H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQNRFLBFRHJBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397236 | |

| Record name | N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58754-95-3 | |

| Record name | N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(E)-2-thienylmethylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1334346.png)

![1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid](/img/structure/B1334384.png)